molecular formula C49H53ClFN5O5 B10827900 Egfr-IN-42

Egfr-IN-42

Cat. No.: B10827900
M. Wt: 846.4 g/mol
InChI Key: RMOTTYOBLRRJDT-XXBDBSAUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound 17b involves multiple steps, including the formation of key intermediates and their subsequent couplingThe final steps involve the coupling of the quinazoline intermediate with the tamoxifen derivative under specific reaction conditions .

Industrial Production Methods

Industrial production of compound 17b would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Compound 17b undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving compound 17b include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various derivatives of compound 17b with modified functional groups, which can be further studied for their biological activity .

Scientific Research Applications

Compound 17b has a wide range of scientific research applications, including:

Mechanism of Action

Compound 17b exerts its effects by simultaneously targeting the estrogen receptor and epidermal growth factor receptor pathways. This dual targeting mechanism inhibits cancer cell growth and proliferation. The compound binds to these receptors, blocking their activation and subsequent signaling pathways, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compound 17b is unique due to its hybrid nature, combining the features of gefitinib and tamoxifen. This dual targeting capability makes it a promising candidate for treating cancers that involve both estrogen receptor and epidermal growth factor receptor pathways .

Properties

Molecular Formula

C49H53ClFN5O5

Molecular Weight

846.4 g/mol

IUPAC Name

N-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]-6-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]hexanamide

InChI

InChI=1S/C49H53ClFN5O5/c1-4-40(34-12-7-5-8-13-34)48(35-15-20-38(57)21-16-35)36-17-22-39(23-18-36)60-29-27-56(2)26-10-6-9-14-47(58)52-25-11-28-61-46-31-41-44(32-45(46)59-3)53-33-54-49(41)55-37-19-24-43(51)42(50)30-37/h5,7-8,12-13,15-24,30-33,57H,4,6,9-11,14,25-29H2,1-3H3,(H,52,58)(H,53,54,55)/b48-40-

InChI Key

RMOTTYOBLRRJDT-XXBDBSAUSA-N

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)CCCCCC(=O)NCCCOC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC(=C(C=C5)F)Cl)OC)/C6=CC=CC=C6

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)CCCCCC(=O)NCCCOC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC(=C(C=C5)F)Cl)OC)C6=CC=CC=C6

Origin of Product

United States

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